molecular formula C13H11F3N2O3S B1331571 Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate CAS No. 887267-77-8

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate

Cat. No. B1331571
CAS RN: 887267-77-8
M. Wt: 332.3 g/mol
InChI Key: YGIHBDGJKTVYNR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C13H11F3N2O3S . It has an average mass of 332.298 Da and a monoisotopic mass of 332.044250 Da .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate consists of a thiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur . The compound also contains a trifluoromethoxy group attached to a phenyl ring .


Chemical Reactions Analysis

The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) . The bromine derivatives were obtained by the reaction of 2-amino-4-arylthiazoles, N-(4-arylthiazol-2-yl)-acetamides, N-(4-arylthiazol-2-yl)- benzamide, furan-2-carboxylic acid (4-aryl-thiazol-2-yl)-amide and acetic acid 4-(2-acetylamino- thiazol-4-yl)-phenyl ester with molecular bromine under acid conditions .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . For instance, aminothiazole derivatives, which are similar to the compound you’re interested in, have shown the ability to inhibit radical formation .

Analgesic and Anti-inflammatory Properties

Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potentially useful in the development of new pain relief and anti-inflammatory drugs .

Antimicrobial and Antifungal Applications

Thiazole derivatives have demonstrated significant antimicrobial and antifungal activities . For example, some synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Antiviral Properties

Thiazole compounds have also been found to exhibit anti-HIV activity . This suggests potential applications in the development of new antiretroviral drugs .

Diuretic Effects

Thiazole compounds have been reported to have diuretic effects . This could make them useful in the treatment of conditions like hypertension and edema .

Neuroprotective Effects

Thiazole compounds have been found to exhibit neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases .

Antitumor or Cytotoxic Properties

Thiazole compounds have been found to have antitumor or cytotoxic properties . This suggests potential applications in the development of new cancer treatments .

Anticonvulsant Properties

Thiazole compounds have been reported to have anticonvulsant properties . This could make them useful in the treatment of conditions like epilepsy .

Future Directions

2-Aminothiazoles, including Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Given their wide range of biological activities, their structural variations have attracted attention among medicinal chemists . Future research could focus on the design and synthesis of novel 2-aminothiazole derivatives with enhanced biological activities and improved safety profiles .

properties

IUPAC Name

ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c1-2-20-11(19)10-9(18-12(17)22-10)7-3-5-8(6-4-7)21-13(14,15)16/h3-6H,2H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIHBDGJKTVYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650416
Record name Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate

CAS RN

887267-77-8
Record name Ethyl 2-amino-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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